molecular formula C17H15F3N2O3 B284616 N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

Cat. No.: B284616
M. Wt: 352.31 g/mol
InChI Key: DZTSSQOPOIOMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as BMTU, is a chemical compound that has recently gained attention in the scientific community. BMTU is a urea-based derivative that has been synthesized for its potential use as an inhibitor of the enzyme urease. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can be harmful to living organisms. Inhibition of urease has been shown to have potential therapeutic applications in the treatment of diseases caused by urease-producing bacteria.

Mechanism of Action

N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibits urease by binding to the active site of the enzyme, preventing the hydrolysis of urea. The binding of this compound to the active site of urease is irreversible, making it a potent inhibitor of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have no significant toxic effects on living organisms. In vitro studies have shown that this compound is a potent inhibitor of urease, with IC50 values in the nanomolar range. In vivo studies have shown that this compound can reduce the levels of ammonia in the blood of rats, indicating its potential therapeutic application in the treatment of diseases caused by urease-producing bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea as a urease inhibitor in lab experiments include its potency, specificity, and irreversible binding to the active site of the enzyme. However, the limitations of using this compound include its high cost and the need for further studies to determine its long-term effects on living organisms.

Future Directions

For the study of N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea include further optimization of the synthesis method to reduce costs and increase yields, as well as studies to determine its potential therapeutic applications in the treatment of diseases caused by urease-producing bacteria. Additionally, studies are needed to determine the long-term effects of this compound on living organisms and its potential use as a urease inhibitor in the agricultural industry.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with methylamine to form the intermediate compound 2-(trifluoromethyl)-N-methyl-1,3-benzodioxole-5-carboxamide. The intermediate is then reacted with benzyl isocyanate to form this compound. The synthesis of this compound has been optimized to produce high yields of pure product.

Scientific Research Applications

N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been studied for its potential use as an inhibitor of urease. Urease is produced by many bacteria, including Helicobacter pylori, which can cause peptic ulcers and gastric cancer. Inhibition of urease has been shown to have potential therapeutic applications in the treatment of these diseases. This compound has also been studied for its potential use in the agricultural industry as a urease inhibitor to reduce nitrogen loss from fertilizers.

Properties

Molecular Formula

C17H15F3N2O3

Molecular Weight

352.31 g/mol

IUPAC Name

1-benzyl-1-methyl-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C17H15F3N2O3/c1-22(11-12-7-3-2-4-8-12)15(23)21-17(16(18,19)20)24-13-9-5-6-10-14(13)25-17/h2-10H,11H2,1H3,(H,21,23)

InChI Key

DZTSSQOPOIOMKG-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.